
1-(2,2-Difluoroethyl)-3,3-dimethylpiperidin-4-one
Descripción general
Descripción
The compound seems to be a derivative of difluoroethyl compounds . Difluoroethyl compounds are often used as intermediates in the synthesis of various chemicals .
Synthesis Analysis
The synthesis of difluoroethyl compounds often involves the reaction of 1-chloro-2,2-difluoroethane with an alkali metal salt of formic acid or acetic acid in a suitable solvent to give the corresponding 2,2-difluoroethyl formate or 2,2-difluoroethyl acetate .Molecular Structure Analysis
The molecular structure of difluoroethyl compounds typically includes a difluoroethyl group (C2H3F2), which consists of two carbon atoms, three hydrogen atoms, and two fluorine atoms .Chemical Reactions Analysis
Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, have been studied extensively .Physical And Chemical Properties Analysis
Difluoroethyl compounds typically have properties such as a specific melting point, boiling point, and density . They are often clear, colorless liquids .Aplicaciones Científicas De Investigación
Materials Science and Luminescent Properties
- Luminescent Materials Design : Research on heteroleptic cationic Ir(III) complexes, including those with difluorophenylpyridine components, has highlighted their potential in creating smart luminescent materials for applications like data security protection. These complexes demonstrate dual-emission properties, mechanoluminescence, and vapochromic behaviors, indicating their suitability for developing advanced optical materials (Song et al., 2016).
Synthetic Chemistry and Methodologies
- Synthesis of Fluorinated Piperidines : A methodology for synthesizing 4-substituted 3,3-difluoropiperidines has been developed, showcasing the versatility of these fluorinated compounds in medicinal chemistry and as building blocks for further chemical synthesis (Surmont et al., 2010).
- Fluorination Techniques : The discovery of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride highlights its use as a novel fluorinating agent with superior thermal stability and resistance to aqueous hydrolysis. Its diverse fluorination capabilities offer significant advantages for introducing fluorine into organic molecules, beneficial in drug discovery and material science (Umemoto et al., 2010).
Medicinal Chemistry and Drug Design
- Neurodegenerative Disease Imaging : The development of [18F]FDDNP for positron emission tomography (PET) imaging provides insights into the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease. This advancement facilitates diagnostic assessments and the monitoring of treatments for neurodegenerative diseases (Shoghi-Jadid et al., 2002).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2,2-difluoroethyl)-3,3-dimethylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO/c1-9(2)6-12(5-8(10)11)4-3-7(9)13/h8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUSZWNFUQYHPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1=O)CC(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Difluoroethyl)-3,3-dimethylpiperidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



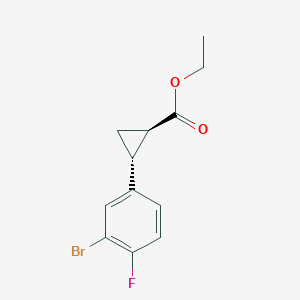
![3-Ethyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1531436.png)
![7-Thia-1-azaspiro[4.5]decane hydrochloride](/img/structure/B1531438.png)
![(1R,2S)-2-[2-(thiophen-3-yl)ethynyl]cyclopentan-1-ol](/img/structure/B1531442.png)
![(3S,4R)-4-[2-(4-ethylphenyl)ethynyl]oxolan-3-ol](/img/structure/B1531443.png)

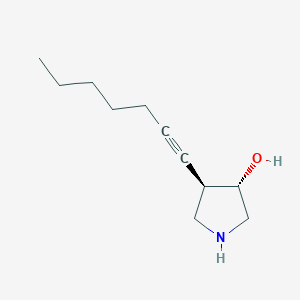
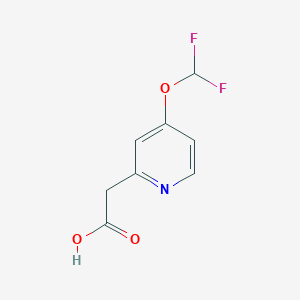
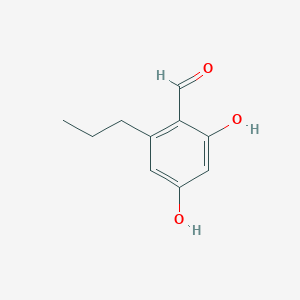
![2-[2-(Oxolan-3-yl)ethyl]piperidine hydrochloride](/img/structure/B1531450.png)
![3-[(Oxolan-3-yl)methyl]azetidine hydrochloride](/img/structure/B1531451.png)
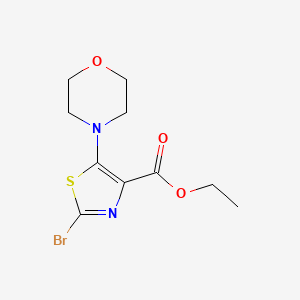
![6,6-Difluorobicyclo[3.1.0]hexan-2-amine hydrochloride](/img/structure/B1531454.png)
![5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine dihydrochloride](/img/structure/B1531455.png)